![molecular formula C9H7BrN2O B1439121 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde CAS No. 958863-76-8](/img/structure/B1439121.png)
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde
描述
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde is a heterocyclic compound that features a bromine atom, a methyl group, and an aldehyde functional group attached to an imidazole ring
作用机制
Target of Action
Imidazole derivatives, which this compound is a part of, are known to be key components in functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be conducted under solvent-free conditions, suggesting some level of environmental resilience .
生化分析
Biochemical Properties
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For example, it can interact with cytochrome P450 enzymes, which are involved in drug metabolism, leading to changes in the metabolic pathways of various substrates . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound can disrupt mitochondrial function, affecting cellular energy production and metabolism . These cellular effects make it a valuable tool for studying the mechanisms underlying various diseases and developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to their active sites. This binding can be reversible or irreversible, depending on the nature of the interaction . Additionally, this compound can induce conformational changes in proteins, altering their function and stability . It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular mechanisms contribute to the diverse biological effects of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products may have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its interaction with metabolic enzymes and other biomolecules . The threshold for these toxic effects depends on the specific animal model and experimental conditions . Understanding the dosage effects of this compound is crucial for designing safe and effective experiments.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, this compound can affect the metabolic flux of other compounds by inhibiting or activating specific enzymes . Understanding the metabolic pathways of this compound is essential for predicting its biological effects and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its interactions with blood proteins and other extracellular components . These factors determine the bioavailability and overall effects of the compound in biological systems.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or interactions with targeting signals . The localization of this compound can affect its ability to interact with specific biomolecules and exert its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
化学反应分析
Types of Reactions: 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen exchange reactions where the bromine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carboxylic acid.
Reduction: 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
相似化合物的比较
- 4-Bromo-1H-imidazole
- 4-Bromo-1,2-dimethyl-1H-imidazole
- 4-Bromo-1H-benzo[D]imidazole-2-carboxylic acid
Comparison: Compared to these similar compounds, 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde functional group. This combination of substituents imparts distinct reactivity and potential for diverse applications in various fields .
属性
IUPAC Name |
4-bromo-1-methylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYHGBIYZZGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653995 | |
| Record name | 4-Bromo-1-methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958863-76-8 | |
| Record name | 4-Bromo-1-methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)

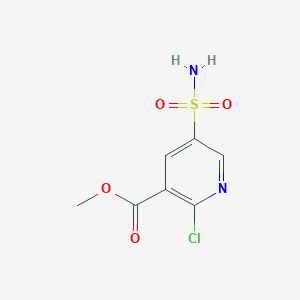
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)
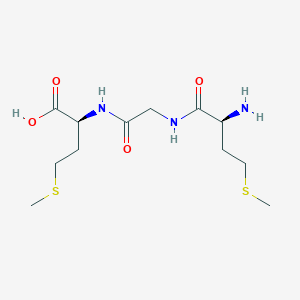
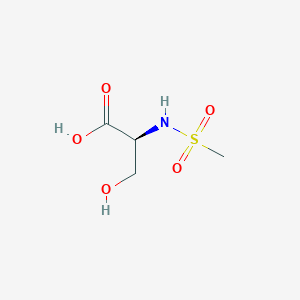
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)

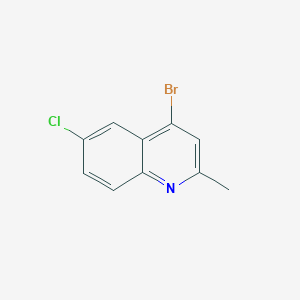
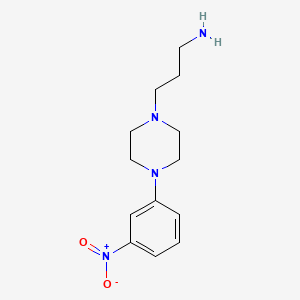
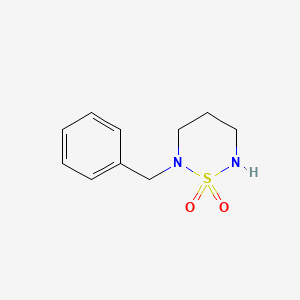
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)
